molecular formula C22H32O8 B096299 Didrovaltrate CAS No. 18296-45-2

Didrovaltrate

Cat. No. B096299
CAS RN: 18296-45-2
M. Wt: 424.5 g/mol
InChI Key: PHHROXLDZHUIGO-PNBTUHDLSA-N
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Description

Didrovaltrate is a valepotriate isolated from the roots of Valeriana wallichii D.C. It has been identified as a potent cytotoxic agent against rat hepatoma cells (HTC line) and has shown significant antitumor activity in vivo, inducing high percentages of definitive remissions in female mice with KREBS II ascitic tumors .

Synthesis Analysis

The synthesis of various derivatives from didrovaltrate has been explored in several studies. One such study describes the transformation of primary iodides obtained from didrovaltrate into seco-aldehydes through a fragmentation reaction. These aldehydes, similar to secologanine, can yield condensation products with tryptamine under Pictet-Spengler conditions . Another study outlines the synthesis of 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane from didrovaltrate, which involves an amination process .

Molecular Structure Analysis

The molecular structure of didrovaltrate has been analyzed through X-ray structure analysis, particularly focusing on the relative and absolute configuration of a crucial intermediate in the synthesis of seco-aldehydes derived from didrovaltrate .

Chemical Reactions Analysis

Didrovaltrate undergoes various chemical reactions, including the aforementioned fragmentation to form seco-aldehydes and the amination to produce 3-aminomethyl derivatives. These reactions are significant for the synthesis of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of didrovaltrate have been studied in the context of its biological effects. For instance, didrovaltrate has been shown to significantly decrease the L-type calcium current (Ica-L) in rabbit ventricular myocytes in a concentration-dependent manner, suggesting a potential cardiovascular effect . Additionally, the metabolism of didrovaltrate has been investigated, revealing that it is absorbed to a small extent in its unchanged form, with the majority being rapidly degraded into a polymeric degradation product .

Scientific Research Applications

  • Cytotoxic and Antitumor Properties : Didrovaltrate has shown potent cytotoxic effects on rat hepatoma cells and induces remissions in mice with KREBS II ascitic tumors (Bounthanh et al., 1981).

  • Effects on DNA and Protein Synthesis : In studies on cultured rat hepatoma cells, didrovaltrate affected DNA and protein synthesis, demonstrating significant toxicity (Bounthanh et al., 1983).

  • Cardiovascular Effects : Didrovaltrate influences L-type calcium currents in rabbit ventricular myocytes, indicating potential cardiovascular applications (Xie et al., 2012).

  • Cellular Ultrastructure Impact : The compound causes changes in the ultrastructure of hepatoma cells, such as membrane microvilli disappearance and mitochondrial condensation, prior to cell death (Keochanthala-Bounthanh et al., 1993).

  • Interaction with Thiol Compounds : Thiol compounds can counteract the cytotoxicity of didrovaltrate in cultured hepatoma cells, highlighting its potential interaction with other drugs or therapeutic agents (Keochanthala-Bounthanh et al., 1990).

  • Chemical Structure Analysis : Studies on the mass spectrum characterization of valepotriates, including didrovaltrate, have been conducted to understand their chemical structures and potential pharmaceutical applications (Wang et al., 2013).

  • Antispasmodic Effects : In vivo and in vitro studies on the guinea-pig ileum suggest that didrovaltrate has antispasmodic effects, indicating potential therapeutic use for gastrointestinal disorders (Hazelhoff et al., 1982).

properties

IUPAC Name

[(1S,4aS,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHROXLDZHUIGO-PNBTUHDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171363
Record name Didrovaltrate
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Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didrovaltrate

CAS RN

18296-45-2
Record name Didrovaltrate
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Record name Didrovaltrate [INN]
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Record name Didrovaltrate
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Record name Didrovaltrate
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Record name DIDROVALTRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
C Keochanthala‐Bounthanh, JP Beck… - Phytotherapy …, 1993 - Wiley Online Library
The action of two monoterpene esters isolated from Valeriana wallichii DC, valtrate and didrovaltrate, has been studied on the ultrastructure of HTC hepatoma cells in culture. These two …
Number of citations: 13 onlinelibrary.wiley.com
Q Xie, W Li, ZR Huang, Z Zhang - Journal of Traditional Chinese Medicine, 2012 - Elsevier
OBJECTIVE: To investigate the effect of didrovaltrate on L-type calcium current (I ca-L ) in rabbit ventricular myocytes. METHODS: We used the whole cell patch clamp recording …
Number of citations: 2 www.sciencedirect.com
E Morteza, GA Akbari, AMM Sanavi… - Iranian Journal of …, 2010 - cabdirect.org
… didrovaltrate. The interaction effects of sowing date and planting density had significant difference on percentage of didrovaltrate… maximum amount of didrovaltrate was obtained from the …
Number of citations: 2 www.cabdirect.org
PW Thies, A Asai, I Bán, S David, E Finner - Arzneimittel-forschung, 1984 - europepmc.org
[The synthesis of valperinol and various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane from didrovaltrate]. - Abstract - Europe PMC Sign in | Create an account https:/…
Number of citations: 2 europepmc.org
C Keochanthala-Bounthanh, M Haag-Berrurier… - Planta …, 1990 - thieme-connect.com
… In the present work, we selected two compounds, valtrate and didrovaltrate, known for their high toxic effects on HTC cells. Their action was evaluated by adding to the culture medium …
Number of citations: 17 www.thieme-connect.com
B Hazelhoff, TM Malingré, DK Meijer - Archives internationales de …, 1982 - europepmc.org
… The same compounds and didrovaltrate relaxed potassium stimulated contractures and inhibited … Valeranone and didrovaltrate were about equipotent to papaverine in inhibiting BaCl2 …
Number of citations: 95 europepmc.org
C Bounthanh, L Richert, JP Beck… - Planta …, 1983 - thieme-connect.com
… Valtrate, didrovaltrate and deoxido-didrovaltrate were compared for toxicity on cultured rat hepatoma cells (HTC strain) and for their effects on the synthesis of DNA and proteins. …
Number of citations: 51 www.thieme-connect.com
C Bounthanh, C Bergmann, JP Beck… - Planta …, 1981 - thieme-connect.com
… Antittønor activity of the didrovaltrate Considering the important, fast and irreversible toxicity of didrovaltrate on the cultured hepatoma cells, we have undertaken preliminary …
Number of citations: 170 www.thieme-connect.com
S Popov, N Handjieva, N Marekov - Phytochemistry, 1974 - Elsevier
… The /&configuration of the proton at Cl in didrovaltrate is different to the configuration in all … didrovaltrate and the use of the Karplus rule.’ However, the dehydropyran ring m didrovaltrate …
Number of citations: 28 www.sciencedirect.com
P Thakur, YP Sharma, C Bhardwaj - Journal of Pharmacognosy …, 2019 - phytojournal.com
… Dynamics of valepotriates (valtrate, acevaltrate, didrovaltrate, IVHD Valtrate) production in … valtrate is the major compound followed by didrovaltrate, IVHD valtrate and acevaltrate. The …
Number of citations: 5 www.phytojournal.com

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